4-Bromobenzo[d]thiazol-7-amine
Overview
Description
4-Bromobenzo[d]thiazol-7-amine is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 4-position and an amine group at the 7-position. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Mechanism of Action
- Thiazoles, including this compound, have been investigated for their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are possible (Fig. 2 in the reference ).
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Bromobenzo[d]thiazol-7-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can lead to changes in the levels of reactive oxygen species and influence cellular redox states. Additionally, this compound may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context . For instance, this compound may inhibit enzymes involved in DNA replication, leading to changes in gene expression and cellular proliferation. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound may influence the levels of specific metabolites, leading to changes in cellular energy balance and redox states. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may interact with membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific binding proteins. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and DNA replication. The subcellular localization of this compound is essential for understanding its specific effects on cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine or sodium bromide. The reaction is usually carried out in a solvent such as isopropyl alcohol at room temperature .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the use of aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[d]thiazol-7-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 4-position can be substituted by other electrophiles.
Nucleophilic Substitution: The amine group at the 7-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Substitution: Products include various substituted benzothiazoles.
Nucleophilic Substitution: Products include N-substituted benzothiazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound
Scientific Research Applications
4-Bromobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: Similar structure but lacks the bromine substitution, leading to different reactivity and applications.
4-Bromo-2-aminobenzothiazole: Another brominated derivative with different substitution patterns
Uniqueness: 4-Bromobenzo[d]thiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and a wide range of applications .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFMZNASRLJKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310601 | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-08-4 | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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